1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of DBO involves several steps, including cyclization reactions. Researchers have explored various synthetic routes to access this compound. Notably, enantioselective methods have been developed to obtain specific stereoisomers of DBO. For instance, the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of DBO, has attracted attention due to its relevance to tropane alkaloids .
Scientific Research Applications
Natural Product Characterization
One study discussed the characterization of the mushroom-like flavor in Melittis melissophyllum L. using gas chromatography, highlighting the presence of 1-octen-3-ol and its significance in conferring a typical aroma to edible mushrooms. This compound is related in structure to the requested compound and illustrates the importance of such molecules in the analysis of natural flavors and aromas (Maggi, Papa, & Vittori, 2012).
Synthetic Chemistry and Biological Significance
Synthesis and Reactions
A review on the synthesis, reactions, and biological significance of 1,4-diazepines, which share a structural similarity with the requested compound, outlines their wide range of biological activities and potential pharmaceutical applications (Rashid et al., 2019).
Heterocyclic Chemistry
Another study reviews the literature on 2,3-benzodiazepine-related compounds, indicating their importance due to significant biological efficacy, which could be relevant for new medicines against diseases without current remedies (Földesi, Volk, & Milen, 2018).
Pharmaceutical Applications
- Antibacterial and Anticancer Activities: The biological activity of heterocyclic systems based on functionally substituted 1,3,4-thia(oxa)diazoles is analyzed, demonstrating their importance for expressing pharmacological activity, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This underscores the pharmaceutical potential of such compounds (Lelyukh, 2019).
properties
IUPAC Name |
1-(3,8-diazabicyclo[3.2.1]octan-8-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-7-2-3-8(10)5-9-4-7/h7-9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUCDZZCANBRFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCC1CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497953 | |
Record name | 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one | |
CAS RN |
67572-28-5 | |
Record name | 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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